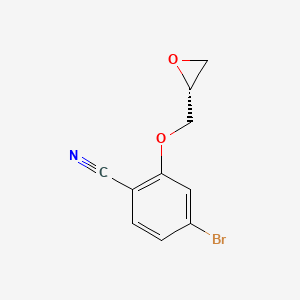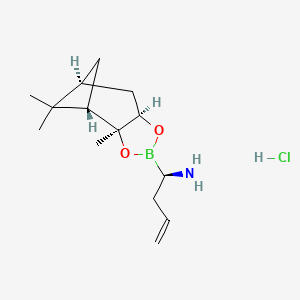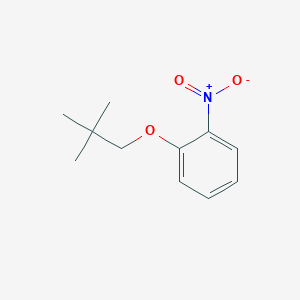
N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine
Vue d'ensemble
Description
N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine: is a chemical compound with the molecular formula C₉H₉N₃O₃. It is a trihydroxylamine derivative of benzene, featuring three hydroxylamine groups attached to a benzene ring at the 1, 3, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine typically involves the reaction of benzene-1,3,5-triyltrimethanamine with hydroxylamine under specific conditions. The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature at a controlled level to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process may also include purification steps to obtain the compound in its pure form, which is essential for its use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine: can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form various oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: : Substitution reactions can occur at the hydroxylamine groups, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of This compound
Applications De Recherche Scientifique
N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine: has several scientific research applications, including:
Chemistry: : The compound can be used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: : The compound could be explored for its potential therapeutic properties, including its use in drug development or as a precursor for pharmaceuticals.
Industry: : It may find applications in various industrial processes, such as the production of materials, chemicals, or other compounds.
Mécanisme D'action
The mechanism by which N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine exerts its effects involves its interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological or chemical changes. The exact mechanism of action would depend on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine: can be compared with other similar compounds, such as:
Benzene-1,3,5-triyltris(N,N-dimethylmethanamine): : This compound has a similar structure but with dimethylamine groups instead of hydroxylamine groups.
1,3,5-Benzenetriol: : This compound has hydroxyl groups instead of hydroxylamine groups on the benzene ring.
The uniqueness of This compound
Propriétés
IUPAC Name |
N-[[3,5-bis(hydroxyiminomethyl)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-10-4-7-1-8(5-11-14)3-9(2-7)6-12-15/h1-6,13-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLSTTKRJNPHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=NO)C=NO)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722520 | |
| Record name | N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67002-21-5 | |
| Record name | N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















